molecular formula C23H25N3O3S2 B11268104 N-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

N-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

Cat. No.: B11268104
M. Wt: 455.6 g/mol
InChI Key: JKFXSQQKHCHXJZ-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, a phenylethyl group, and a phenylpiperazine moiety, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the phenylethyl group and the phenylpiperazine moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

N-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (furanylfentanyl): A synthetic opioid with structural similarities but different pharmacological properties.

    N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide: Shares the thiophene and piperazine moieties but lacks the sulfonyl group.

Uniqueness

N-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for research and development.

Properties

Molecular Formula

C23H25N3O3S2

Molecular Weight

455.6 g/mol

IUPAC Name

N-(2-phenylethyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide

InChI

InChI=1S/C23H25N3O3S2/c27-23(24-13-11-19-7-3-1-4-8-19)22-21(12-18-30-22)31(28,29)26-16-14-25(15-17-26)20-9-5-2-6-10-20/h1-10,12,18H,11,13-17H2,(H,24,27)

InChI Key

JKFXSQQKHCHXJZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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